molecular formula C3H5FO3 B12114562 Propanoic acid, 3-fluoro-2-hydroxy-, (R)- CAS No. 3130-92-5

Propanoic acid, 3-fluoro-2-hydroxy-, (R)-

Cat. No.: B12114562
CAS No.: 3130-92-5
M. Wt: 108.07 g/mol
InChI Key: UYIAUFVPRSSBGY-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-fluoro-2-hydroxy-, ®- is an organic compound with the molecular formula C3H5FO3 This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a propanoic acid moiety It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-fluoro-2-hydroxy-, ®- can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 2-hydroxypropanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction typically takes place under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could include the use of catalytic processes to achieve high yields and purity. The choice of catalysts, solvents, and reaction conditions would be optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-fluoro-2-hydroxy-, ®- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-fluoropyruvic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 3-fluoro-2-hydroxypropanol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: 3-Fluoropyruvic acid

    Reduction: 3-Fluoro-2-hydroxypropanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Propanoic acid, 3-fluoro-2-hydroxy-, ®- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving fluorinated substrates, providing insights into enzyme specificity and mechanism.

    Medicine: Due to its unique properties, it may serve as a lead compound for the development of new drugs with improved pharmacokinetic profiles.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which propanoic acid, 3-fluoro-2-hydroxy-, ®- exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, making it a valuable tool in drug design. The hydroxyl and carboxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-hydroxy-, ®-: Similar structure but lacks the fluorine atom.

    3-Fluoropropanoic acid: Similar structure but lacks the hydroxyl group.

    2-Fluoro-2-hydroxypropanoic acid: Similar structure but the fluorine atom is positioned differently.

Uniqueness

Propanoic acid, 3-fluoro-2-hydroxy-, ®- is unique due to the specific arrangement of its functional groups. The presence of both a fluorine atom and a hydroxyl group on the propanoic acid backbone imparts distinct chemical and biological properties. This combination can enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

3130-92-5

Molecular Formula

C3H5FO3

Molecular Weight

108.07 g/mol

IUPAC Name

(2R)-3-fluoro-2-hydroxypropanoic acid

InChI

InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)/t2-/m0/s1

InChI Key

UYIAUFVPRSSBGY-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C(=O)O)O)F

Canonical SMILES

C(C(C(=O)O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.